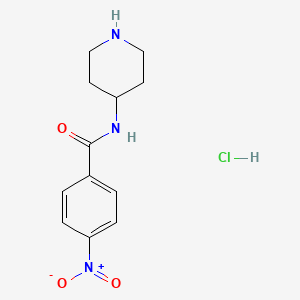

4-Nitro-N-(piperidine-4-yl)benzamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Benzamide is a compound comprising a benzene ring and an amide functional group .

Synthesis Analysis

Piperidine is widely used as a building block and reagent in synthesizing organic compounds, including medicinal products . A series of N-(piperidine-4-yl) benzamide compounds were synthesized and investigated for their effect against cancer cells .

Molecular Structure Analysis

The molecular structure of piperidine comprises one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure of benzamide includes a benzene ring and an amide functional group .

Chemical Reactions Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The method proposed by the authors combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .

Scientific Research Applications

Drug Designing

Piperidine derivatives, such as “4-Nitro-N-(piperidine-4-yl)benzamide hydrochloride”, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry .

Anticancer Applications

Piperidine derivatives have been utilized in various ways as anticancer agents . For instance, a series of N-(piperidine-4-yl) benzamide compounds were synthesized and investigated for their effect against cancer cells .

Antiviral Applications

Piperidine derivatives are also used as antiviral agents . Their unique structure and properties make them effective in combating various viral infections .

Antimicrobial and Antifungal Applications

These compounds have shown effectiveness as antimicrobial and antifungal agents . Their unique chemical structure allows them to inhibit the growth of various microorganisms .

Anti-Inflammatory Applications

Piperidine derivatives are known for their anti-inflammatory properties . They can be used to reduce inflammation and associated symptoms in various medical conditions .

Antipsychotic Applications

Piperidine derivatives have been used as antipsychotic agents . They can help manage symptoms of various psychiatric disorders .

Mechanism of Action

Target of Action

The primary target of 4-Nitro-N-(piperidine-4-yl)benzamide hydrochloride is the Hypoxia-inducible factor 1 (HIF-1), an important transcription factor that targets a series of adaptation genes under hypoxic conditions . HIF-1 is a heterodimeric protein composed of HIF-1α and HIF-1β subunits .

Mode of Action

4-Nitro-N-(piperidine-4-yl)benzamide hydrochloride interacts with its target, HIF-1, by inducing the expression of HIF-1α protein and the downstream target gene p21 . This interaction results in the upregulation of the expression of cleaved caspase-3, promoting tumor cell apoptosis .

Biochemical Pathways

The compound affects the HIF-1 pathway, which plays a crucial role in cellular response to hypoxia . Overexpression of HIF-1α in hypoxic cancer cells can inhibit cell division by inducing p21, p27, or p53 and promote apoptosis by inducing p53, Nip3, Noxa, or HGTD-P .

Result of Action

The result of the action of 4-Nitro-N-(piperidine-4-yl)benzamide hydrochloride is the promotion of tumor cell apoptosis . This is achieved through the upregulation of the expression of cleaved caspase-3 .

Action Environment

The action of 4-Nitro-N-(piperidine-4-yl)benzamide hydrochloride is influenced by the hypoxic environment of the tumor cells . The hypoxic conditions in the tumor microenvironment can enhance the expression of HIF-1α, thereby influencing the compound’s efficacy .

Future Directions

The importance of piperidine nucleus in the field of drug discovery has been highlighted in recent studies . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating a significant interest in this field. Future research may focus on the development of fast and cost-effective methods for the synthesis of substituted piperidines .

properties

IUPAC Name |

4-nitro-N-piperidin-4-ylbenzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O3.ClH/c16-12(14-10-5-7-13-8-6-10)9-1-3-11(4-2-9)15(17)18;/h1-4,10,13H,5-8H2,(H,14,16);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLOJNYKWKGFYNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC(=O)C2=CC=C(C=C2)[N+](=O)[O-].Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Nitro-N-(piperidine-4-yl)benzamide hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperazin-1-yl)-2-oxoacetamide](/img/structure/B2689366.png)

![2-Amino-N-cyclopentyl-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2689371.png)

![2-[1,7-dimethyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2689373.png)

![N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-3,4-dimethoxybenzamide](/img/structure/B2689377.png)

![2-[(S)-(4-chlorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methyl]pyridine](/img/structure/B2689378.png)

![N-[[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]methyl]but-2-ynamide](/img/structure/B2689382.png)

![1-isopropyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide](/img/structure/B2689384.png)

![N-(3-methoxyphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2689388.png)